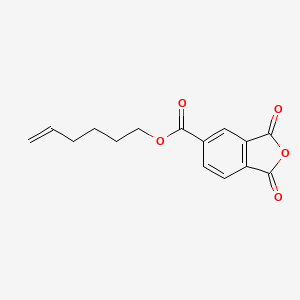![molecular formula C46H36O2Si2 B12541629 [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) CAS No. 653601-72-0](/img/structure/B12541629.png)
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) is a chemical compound that consists of a naphthalene core with two triphenylsilane groups attached via oxygen atoms.
Vorbereitungsmethoden
The synthesis of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) typically involves the reaction of naphthalene-1,4-diol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Naphthalene-1,4-diol+2Triphenylchlorosilane→[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)+2HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, bromine for halogenation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Wirkmechanismus
The mechanism of action of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) include other naphthalene derivatives and silane compounds. Some examples are:
[Naphthalene-1,4-diylbis(oxy)]bis(diphenylsilane): Similar structure but with diphenylsilane groups instead of triphenylsilane.
[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane): Contains trimethylsilane groups, leading to different chemical properties.
[Naphthalene-1,4-diylbis(oxy)]bis(phenylsilane): Another derivative with phenylsilane groups.
The uniqueness of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
653601-72-0 |
|---|---|
Molekularformel |
C46H36O2Si2 |
Molekulargewicht |
676.9 g/mol |
IUPAC-Name |
triphenyl-(4-triphenylsilyloxynaphthalen-1-yl)oxysilane |
InChI |
InChI=1S/C46H36O2Si2/c1-7-21-37(22-8-1)49(38-23-9-2-10-24-38,39-25-11-3-12-26-39)47-45-35-36-46(44-34-20-19-33-43(44)45)48-50(40-27-13-4-14-28-40,41-29-15-5-16-30-41)42-31-17-6-18-32-42/h1-36H |
InChI-Schlüssel |
RBIZUZLYLZVHSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C5=CC=CC=C54)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)

![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)
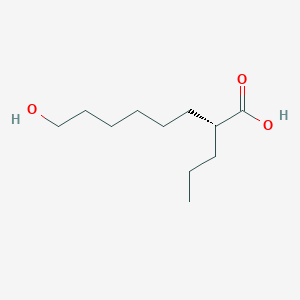
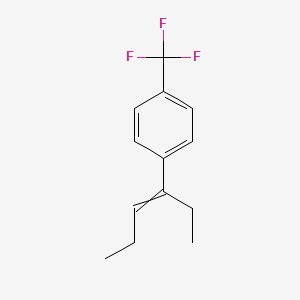
![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-](/img/structure/B12541592.png)
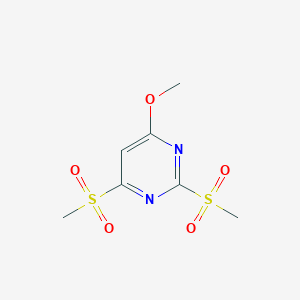
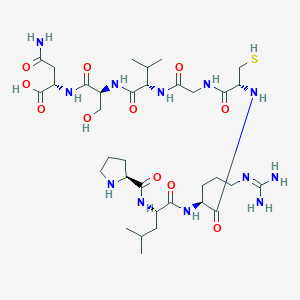
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
